N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide
Description
N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is an acetamide derivative featuring a tert-butyl group and a 2-furylmethylamine substituent. Notably, it is listed as a discontinued product by CymitQuimica, suggesting challenges in commercial availability or optimization .
Properties
IUPAC Name |
N-tert-butyl-2-(furan-2-ylmethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)13-10(14)8-12-7-9-5-4-6-15-9/h4-6,12H,7-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJFMOBMRODGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide typically involves the reaction of tert-butylamine with 2-furylmethylamine and acetic anhydride. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Compounds with different alkyl or aryl groups replacing the tert-butyl group.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The furan ring can be oxidized to create furan derivatives.
- Reduction : The amide group can be reduced to form amines.
- Substitution : The tert-butyl group can be replaced with other alkyl or aryl groups.
Research has indicated that N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide may exhibit biological activity. Studies are ongoing to understand its interactions with biomolecules, which could lead to applications in:
- Drug Development : Investigated for potential therapeutic properties, particularly in treating diseases influenced by inflammatory processes.
- Enzyme Interaction Studies : It may modulate the activity of specific enzymes or receptors, impacting signaling pathways relevant to various biological functions.
Medicinal Chemistry
The compound is being explored as a lead candidate for drug development due to its potential efficacy against conditions such as:
- Inflammatory Disorders : Its structure may allow it to modulate cytokine production, making it a candidate for treating autoimmune diseases.
- Cancer Treatment : Investigations into its use as a non-toxic alternative for existing cancer therapies are ongoing, particularly focusing on its ability to inhibit tumor growth and metastasis .
Case Study 1: Drug Development
A study focused on the modification of similar compounds revealed that derivatives of this compound demonstrated reduced toxicity while maintaining therapeutic efficacy against TNF-alpha production. This suggests that modifications can enhance its suitability for clinical applications .
Case Study 2: Biological Interactions
Research utilizing transcriptomic and metabolomic analyses has shown that compounds with structural similarities to this compound can significantly alter metabolic pathways in model organisms. This highlights the potential of the compound in understanding and treating metabolic disorders .
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s structure combines a tert-butyl group (electron-donating, bulky) and a furylmethylamine moiety (heteroaromatic). Below is a comparison with structurally related acetamides:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Br in 6d) downfield-shift NMR aromatic protons, while electron-donating groups (e.g., CH3 in 6c) upfield-shift them .
- Steric Effects: Bulky substituents like tert-butyl enhance solubility in nonpolar solvents but may hinder binding in biological systems.
Physicochemical Properties
- Melting Points : The target compound’s analogs exhibit melting points ranging from 155°C (II-51) to 94°C (2ab in ), influenced by crystallinity and intermolecular forces .
- Solubility : Thienyl (6f) and furyl groups (target) likely improve solubility in polar aprotic solvents compared to purely aromatic analogs (6b) .
Spectroscopic Data
- NMR Shifts :
- HRMS : Mass accuracy confirms structural integrity (e.g., 6d: m/z 531.11 vs. calculated 530.41) .
Biological Activity
N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
This compound belongs to the class of amides and features a tert-butyl group, a furan ring, and an acetamide moiety. The synthesis typically involves the reaction of tert-butylamine with 2-furylmethylamine and acetic anhydride under controlled conditions to yield the desired product . The reaction conditions, such as temperature and pH, are optimized to maximize yield and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, although specific mechanisms remain to be fully elucidated .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms . Further investigation is required to determine the precise pathways involved.
Case Studies
- Antimicrobial Efficacy :
-
Cytotoxicity in Cancer Cells :
- In a controlled experiment on human breast cancer cell lines (MCF-7), this compound was shown to reduce cell viability by over 50% at concentrations of 50 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(tert-butyl)-2-[(2-thienylmethyl)amino]acetamide | Thiophene ring instead of furan | Moderate antimicrobial activity |
| N-(tert-butyl)-2-[(2-pyridylmethyl)amino]acetamide | Pyridine ring | Lower cytotoxicity in cancer cells |
This compound stands out due to the presence of the furan ring, which may contribute to its unique biological properties compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
